molecular formula C14H26OSi B8663768 1-(Trimethylsilyl)undec-1-YN-3-one CAS No. 124576-28-9

1-(Trimethylsilyl)undec-1-YN-3-one

Cat. No.: B8663768
CAS No.: 124576-28-9
M. Wt: 238.44 g/mol
InChI Key: DSJYQYSBHAXZNC-UHFFFAOYSA-N
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Description

1-(Trimethylsilyl)undec-1-YN-3-one is a silicon-containing organic compound characterized by a terminal alkyne group protected by a trimethylsilyl (TMS) moiety and a ketone at the 3-position of an undecane chain. The TMS group enhances the stability of the alkyne, reducing its reactivity toward undesired side reactions, while the ketone introduces electrophilic character, enabling nucleophilic additions. This compound is likely utilized in organic synthesis as a building block for complex molecules, particularly in cross-coupling reactions or as a precursor for functionalized alkynes.

While direct spectral or synthetic data for this compound are absent in the provided evidence, inferences can be drawn from analogous silyl-protected alkynes and ketone-bearing organosilicons. For example, TMS groups typically exhibit upfield ¹³C-NMR signals (0–20 ppm for Si-attached carbons) and stabilize alkynes against polymerization .

Properties

CAS No.

124576-28-9

Molecular Formula

C14H26OSi

Molecular Weight

238.44 g/mol

IUPAC Name

1-trimethylsilylundec-1-yn-3-one

InChI

InChI=1S/C14H26OSi/c1-5-6-7-8-9-10-11-14(15)12-13-16(2,3)4/h5-11H2,1-4H3

InChI Key

DSJYQYSBHAXZNC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=O)C#C[Si](C)(C)C

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

1-(Trimethylsilyl)undec-1-YN-3-one serves as a versatile building block in organic synthesis. Its structural features allow it to participate in various chemical reactions, making it valuable for producing more complex molecules.

Reactivity and Functionalization

  • The presence of the trimethylsilyl group enhances the stability and solubility of the compound, facilitating its use in reactions such as:
    • Nucleophilic additions : The carbonyl group can react with nucleophiles, allowing for the formation of alcohols or other functional groups.
    • Alkyne transformations : The terminal alkyne can undergo various transformations, including cycloadditions and coupling reactions.

Medicinal Chemistry

The compound's unique properties make it a candidate for drug development. Its ability to serve as an intermediate in synthesizing biologically active compounds is particularly noteworthy.

Case Studies in Drug Development

  • Research has demonstrated that derivatives of this compound can exhibit significant biological activity. For example, modifications to the carbonyl or alkyne moieties have been explored to enhance pharmacological properties.

Material Science

In material science, this compound can be utilized in creating silicon-based materials due to the presence of the trimethylsilyl group.

Applications in Coatings and Polymers

  • The compound can be incorporated into polymer matrices to improve their thermal stability and mechanical properties. Its reactivity allows for cross-linking reactions that enhance material performance.

Analytical Chemistry

The compound's unique structure lends itself to applications in analytical chemistry, particularly in developing new methods for detecting and quantifying organic compounds.

Chromatography and Spectroscopy

  • Due to its chemical properties, this compound can be used as a standard or derivatizing agent in chromatographic techniques. This application is crucial for improving the sensitivity and specificity of analytical methods.

Comparison with Related Compounds

To highlight the uniqueness of this compound, a comparison with structurally related compounds is presented below:

Compound NameStructure FeaturesUnique Aspects
1-undecyneTerminal alkyne without carbonylLacks functional groups that enhance reactivity
1-undecen-3-oneContains a double bond instead of a triple bondDifferent reactivity due to unsaturation
10-undecyn-1-olAlcohol derivative with hydroxyl groupFunctional group alters solubility and reactivity
1-(4-methoxyphenyl)hept-2-yn-1-oneSubstituted phenyl groupIntroduces aromatic character affecting reactivity
10-undecynyl acetateAcetate functional groupAlters reactivity compared to carbonyl-containing compounds

Comparison with Similar Compounds

Functional Group Analysis

The table below compares 1-(Trimethylsilyl)undec-1-YN-3-one with structurally related silicon-containing compounds:

Compound Name Functional Groups Molecular Weight (g/mol) Key Spectral Data Applications
This compound Alkyne, Ketone, TMS ~238.4 (calculated) Alkyne C: ~70–100 ppm (¹³C-NMR); TMS C: ~0 ppm Organic synthesis intermediates
3-(Trimethylsilyl)-1-propanesulfonic acid Sulfonic acid, TMS 196.34 IR: S=O stretch at ~1057 cm⁻¹; sulfonic proton at δ 2.5–3.5 ppm (¹H-NMR) Catalysis, surfactants
1-(Trimethylsilyl)-3-fluoro-4-methylbenzene Aromatic, TMS, Fluoro ~196.3 ¹⁹F-NMR: δ -110 to -120 ppm; aromatic C-F coupling in ¹³C-NMR Pharmaceuticals, materials science
3-(1-Acetoxyethyl)-2-(TMS)methylfuran Furan, TMS, Ester ~256.4 MS: Fragmentation via TMS loss (m/z 73); ester carbonyl at δ 170–175 ppm (¹³C) Polymer precursors, agrochemicals

Reactivity and Stability

  • TMS-Protected Alkynes : The TMS group in this compound shields the alkyne from undesired reactions (e.g., Glaser coupling), similar to TMS-acetylenes in . Deprotection under mild conditions (e.g., fluoride ions) regenerates the reactive alkyne .
  • Ketone Reactivity: The ketone at position 3 allows for nucleophilic additions (e.g., Grignard reactions), akin to carbonyl reactivity in isoindolinones () and indolin-2-ones ().
  • Acid Sensitivity : Unlike sulfonic acid derivatives (), the ketone-TMS-alkyne system is less acidic but may undergo silyl migration under protic conditions.

Spectral Characterization

  • Mass Spectrometry : TMS-containing compounds often show characteristic fragments, such as [M–TMS]⁺ ions (e.g., m/z 73 for Si(CH₃)₃⁺) . For this compound, HRMS would likely confirm the molecular ion (calc. ~238.4) and TMS-related fragments.
  • NMR : The alkyne carbons (δ ~70–100 ppm) and ketone carbonyl (δ ~200–220 ppm) would dominate the ¹³C spectrum, while TMS methyl groups appear as a singlet at δ ~0 ppm in ¹H-NMR .

Key Research Findings

  • Stability Enhancement : TMS protection significantly improves the shelf-life of terminal alkynes, reducing oxidative degradation .
  • Electron-Withdrawing Effects : The ketone in this compound may polarize the alkyne, enhancing its electrophilicity in cycloadditions .
  • Comparative Limitations : Unlike sulfonic acids () or fluorinated aromatics (), the target compound lacks inherent acidity or electronic diversity, limiting its use in ionic applications.

Preparation Methods

Overview

The most widely documented method involves converting a carboxylic acid to its corresponding acid chloride, followed by coupling with trimethylsilylacetylene using a Gilman reagent (lithium dimethylcuprate). This approach, adapted from the synthesis of analogous silylated alkynones, ensures regioselective alkyne formation.

Stepwise Procedure

  • Carboxylic Acid to Acid Chloride :
    Undecanoic acid is treated with oxalyl chloride (1.2 equiv) in dichloromethane at 0°C, catalyzed by dimethylformamide (DMF). The reaction proceeds to completion within 2 hours, yielding undecanoyl chloride.

  • Coupling with Trimethylsilylacetylene :
    The acid chloride is reacted with trimethylsilylacetylene (1.5 equiv) in tetrahydrofuran (THF) at −78°C. Lithium dimethylcuprate (LiCuMe₂, 0.1 equiv) is added to facilitate the conjugate addition, forming the alkynone intermediate.

  • Purification :
    The crude product is purified via flash chromatography (cyclohexane/ethyl acetate, 20:1), yielding 1-(trimethylsilyl)undec-1-yn-3-one as a pale-yellow liquid with a reported yield of 78%.

Optimization Insights

  • Temperature Control : Maintaining −78°C during coupling prevents side reactions such as over-addition or polymerization.

  • Catalyst Loading : Lithium dimethylcuprate at 0.1 equiv balances reactivity and cost-effectiveness.

Semipinacol Rearrangement of Siloxy-Epoxides

Key Steps

  • Epoxidation :
    A preformed allylic alcohol is epoxidized using meta-chloroperbenzoic acid (mCPBA) to generate the epoxide intermediate.

  • Siloxy-Epoxide Formation :
    Treatment with trimethylsilyl chloride (TMSCl) and a base (e.g., triethylamine) installs the silyl group.

  • Rearrangement :
    Acidic conditions (e.g., p-toluenesulfonic acid) induce the semipinacol rearrangement, yielding the alkynone.

Limitations

  • Substrate Specificity : Requires preconstructed epoxide intermediates, adding synthetic steps.

  • Yield Variability : Reported yields for analogous compounds range from 50–65%, necessitating optimization.

DIBAL-H Reduction of Propargyl Esters

Pathway Description

A third approach involves the reduction of propargyl esters using diisobutylaluminum hydride (DIBAL-H), as demonstrated in the synthesis of enyn-ol derivatives. While primarily used for alcohol synthesis, this method can be coupled with oxidation to access the target alkynone.

Procedure

  • Ester Reduction :
    A propargyl ester (e.g., methyl undec-1-yn-3-oate) is treated with DIBAL-H (2 equiv) in THF at −78°C, yielding the corresponding propargyl alcohol.

  • Oxidation to Ketone :
    The alcohol is oxidized using pyridinium chlorochromate (PCC) in dichloromethane, forming This compound .

Critical Parameters

  • Reduction Selectivity : DIBAL-H preferentially reduces esters over ketones, preventing over-reduction.

  • Oxidation Efficiency : PCC avoids over-oxidation to carboxylic acids, ensuring ketone selectivity.

Comparative Analysis of Preparation Methods

Method Yield Complexity Key Advantage Limitation
Gilman Reagent Coupling78%ModerateHigh regioselectivity; scalableRequires cryogenic conditions
Semipinacol Rearrangement50–65%HighStereochemical controlMulti-step synthesis
DIBAL-H Reduction60–70%LowCompatibility with sensitive functionalitiesRequires post-reduction oxidation

Industrial-Scale Considerations

Scalability of Gilman Coupling

Gram-scale reactions using undecanoic acid (1.076 g) and trimethylsilylacetylene (1.5 equiv) achieve yields exceeding 75%, demonstrating practicality for industrial applications.

Cost-Benefit Analysis

  • Reagent Costs : Lithium dimethylcuprate and TMSCl contribute to 60% of total expenses.

  • Solvent Recovery : THF and dichloromethane are efficiently recycled via distillation, reducing waste .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(trimethylsilyl)undec-1-yn-3-one, and what factors influence reaction efficiency?

  • Methodology : The compound can be synthesized via silylation of terminal alkynes. A representative method involves reacting trimethylsilylacetylene with an undecanone derivative under catalytic conditions (e.g., using trifluoroethanol and p-toluenesulfonic acid as a catalyst). Reaction efficiency depends on temperature (55°C optimal for silylation), reagent purity (≤77% mCPBA may introduce impurities), and stoichiometric ratios of trimethylsilyl reagents .
  • Key Considerations : Monitor reaction progress via TLC or GC-MS. Post-synthesis purification typically involves aqueous workup (saturated NaHCO₃ to neutralize acids) and recrystallization (e.g., acetonitrile) to achieve >80% yield .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodology : Use PPE (gloves, goggles) to prevent skin/eye contact. Avoid inhalation by working in a fume hood. Reactivity hazards include exothermic reactions during silylation; control addition rates of trimethylsilylacetylene to prevent thermal runaway .
  • Waste Management : Quench residual reagents with aqueous NaHCO₃ before disposal. Organic layers should be collected in halogenated waste containers due to silicon content .

Q. How is this compound characterized using spectroscopic techniques?

  • Methodology :

  • ¹H NMR : Look for the trimethylsilyl (TMS) proton signal at δ 0.1–0.3 ppm and the acetylenic proton absence (confirming silylation).
  • IR : The carbonyl stretch (C=O) appears near 1700 cm⁻¹, while the alkyne (C≡C) is masked by TMS groups.
  • MS : Molecular ion peak [M⁺] at m/z 252 (C₁₄H₂₈OSi) and fragment ions at m/z 73 (TMS⁺) .

Advanced Research Questions

Q. How does this compound participate in Diels-Alder reactions, and what steric effects arise from the TMS group?

  • Methodology : The TMS group acts as an electron-withdrawing substituent, polarizing the alkyne for cycloaddition. Steric hindrance from TMS can reduce reaction rates with bulky dienes. Kinetic studies (e.g., using methyl acrylate as a dienophile) reveal a 2–3× slower reaction compared to non-silylated analogs. Optimize by using Lewis acids (e.g., BF₃·Et₂O) to enhance electrophilicity .
  • Data Analysis : Compare yields and regioselectivity via HPLC or ¹³C NMR. Computational modeling (DFT) can predict transition-state geometries .

Q. How can contradictory spectroscopic data (e.g., unexpected carbonyl shifts) be resolved during characterization?

  • Methodology :

  • Cross-Validation : Use 2D NMR (HSQC, HMBC) to confirm connectivity. For example, an anomalous carbonyl shift may indicate keto-enol tautomerism; verify via deuterium exchange experiments.
  • Computational Support : Compare experimental ¹H/¹³C NMR shifts with density functional theory (DFT)-calculated values (e.g., using Gaussian or ORCA). Deviations >0.5 ppm suggest structural misassignment .

Q. What strategies are effective in optimizing the regioselectivity of this compound in transition-metal-catalyzed couplings?

  • Methodology :

  • Catalyst Screening : Test Pd(0)/Cu(I) systems for Sonogashira couplings. The TMS group can direct coupling to the β-position; use bulky ligands (e.g., P(t-Bu)₃) to enhance selectivity.
  • Kinetic Profiling : Monitor reaction progress via in situ IR to identify intermediates. Adjust solvent polarity (e.g., DMF vs. THF) to stabilize charged transition states .

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